6,7,8-Trihydroxy-5-(hydroxymethyl)hexahydroimidazo[1,2-a]pyridine-2,3-dione
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Overview
Description
Kifunensine is an alkaloid originally isolated from the actinobacterium Kitasatosporia kifunense. It is a potent inhibitor of the mannosidase I enzyme and is primarily used in cell culture to produce high mannose glycoproteins . Kifunensine is a neutral, stable compound that has shown potential for the treatment of sarcoglycanopathies and lysosomal storage disorders .
Preparation Methods
Chemical Reactions Analysis
Kifunensine undergoes various chemical reactions, primarily involving its inhibitory action on mannosidase I. It does not inhibit mannosidase II or endoplasmic reticulum alpha-mannosidase and weakly inhibits arylmannosidase . The compound is stable and does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Scientific Research Applications
Kifunensine has a wide range of scientific research applications:
Chemistry: Used in the synthesis of high mannose glycoproteins.
Biology: Employed in cell culture to modify the N-glycan profile of glycoproteins.
Medicine: Potential treatment for sarcoglycanopathies and lysosomal storage disorders.
Industry: Used in the production of recombinant proteins in plant systems.
Mechanism of Action
Comparison with Similar Compounds
Kifunensine is compared with other mannosidase inhibitors such as deoxymannojirimycin. It is 50 to 100 times more potent than deoxymannojirimycin . Other similar compounds include JDW-II-004 and JDW-II-010, which are hydrophobic acylated derivatives of kifunensine and have shown greater potency .
Properties
IUPAC Name |
6,7,8-trihydroxy-5-(hydroxymethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O6/c11-1-2-3(12)4(13)5(14)6-9-7(15)8(16)10(2)6/h2-6,11-14H,1H2,(H,9,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIURYJWYVIAOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C2N1C(=O)C(=O)N2)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869515 |
Source
|
Record name | 6,7,8-Trihydroxy-5-(hydroxymethyl)hexahydroimidazo[1,2-a]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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